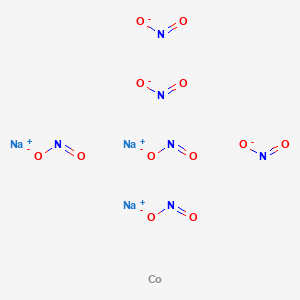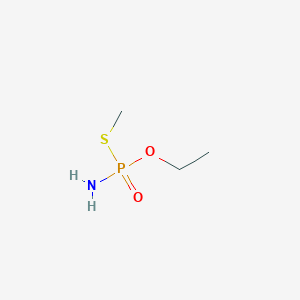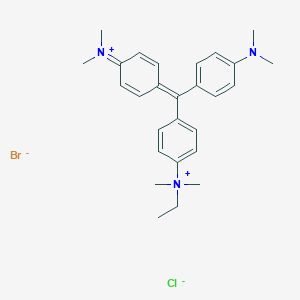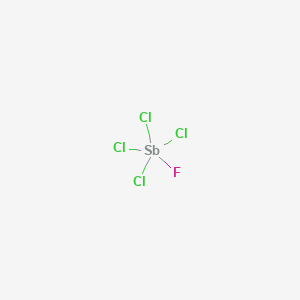
Trisodium;cobalt;hexanitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;cobalt;hexanitrite, also known as sodium hexanitritocobaltate (III), is an inorganic compound with the formula Na₃[Co(NO₂)₆]. This yellow-colored salt consists of the transition metal nitrite complex [Co(NO₂)₆]³⁻. It is primarily used as a reagent for the qualitative and quantitative determination of potassium, thallium, and ammonium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium;cobalt;hexanitrite is prepared by the oxidation of cobalt (II) salts in the presence of sodium nitrite. The reaction involves the following steps: \ 4 [Co(H₂O)₆₂ + O₂ + 24 NaNO₂ \rightarrow 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O ] This reaction is typically carried out in an aqueous medium under controlled conditions to ensure the complete oxidation of cobalt (II) to cobalt (III) .
Industrial Production Methods: In industrial settings, sodium cobaltnitrite is produced by blowing air through a mixture of cobalt (II) nitrate and sodium nitrite solutions in the presence of acetic acid. The reaction is as follows: [ 2 [Co(H₂O)₆]²⁺ + 12 NO₂⁻ + 2 CH₃COOH + \frac{1}{2} O₂ \rightarrow 2 [Co(NO₂)₆]³⁻ + 2 CH₃COO⁻ + 13 H₂O ] This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to cobalt (II) compounds under specific conditions.
Substitution: The nitrite ligands in sodium cobaltnitrite can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ammonia, ethylenediamine.
Major Products Formed:
Oxidation: Formation of cobalt (III) oxides.
Reduction: Formation of cobalt (II) nitrite.
Substitution: Formation of various cobalt (III) complexes with different ligands.
Applications De Recherche Scientifique
Trisodium;cobalt;hexanitrite has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the qualitative and quantitative determination of potassium, thallium, and ammonium ions. It is also employed in the synthesis of other coordination compounds.
Biology: Utilized in staining techniques to distinguish between different types of cells and tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Applied in the analysis of geological samples to distinguish alkali feldspars from plagioclase feldspars
Mécanisme D'action
The mechanism of action of sodium cobaltnitrite involves its ability to form stable complexes with metal ions. The nitrite ligands coordinate with the central cobalt ion, creating a stable structure that can interact with various molecular targets. This interaction is crucial for its role in analytical chemistry, where it forms insoluble double salts with potassium, thallium, and ammonium ions, allowing for their quantitative determination .
Comparaison Avec Des Composés Similaires
Potassium hexanitritocobaltate (III): Similar in structure but contains potassium instead of sodium.
Ammonium hexanitritocobaltate (III): Contains ammonium ions instead of sodium.
Uniqueness: Trisodium;cobalt;hexanitrite is unique due to its high solubility in water and its ability to form insoluble double salts with specific metal ions. This property makes it particularly useful in analytical chemistry for the determination of potassium, thallium, and ammonium ions .
Propriétés
IUPAC Name |
trisodium;cobalt;hexanitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOTFDDGIZNIK-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoN6Na3O12-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)








